molecular formula C9H14Cl2N2 B2831451 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride CAS No. 2309459-47-8

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride

Cat. No.: B2831451
CAS No.: 2309459-47-8
M. Wt: 221.13
InChI Key: ZDIPNNFLHJBCLB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride is a bicyclic amine salt comprising a pyridine ring fused to a cyclobutane moiety, with two hydrochloride counterions. It is commercially available through multiple suppliers, including Conier Chem&Pharma Limited and ATK CHEMICAL COMPANY LIMITED, as noted in global chemical directories . The compound’s synonyms include 1-pyridin-3-ylcyclobutan-1-amine dihydrochloride and EN300-6766972, with applications likely spanning pharmaceutical research and material science due to its structural rigidity and amine functionality .

Properties

IUPAC Name

1-pyridin-3-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(4-2-5-9)8-3-1-6-11-7-8;;/h1,3,6-7H,2,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIPNNFLHJBCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309459-47-8
Record name 1-(pyridin-3-yl)cyclobutan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride typically involves the reaction of pyridine derivatives with cyclobutanamine under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridinyl derivatives and cyclobutanamine analogs, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Scientific Research Applications of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride, a chemical compound with the molecular formula C9H14Cl2N2C_9H_{14}Cl_2N_2, is a cyclobutanamine derivative featuring a pyridin-3-yl group attached to the cyclobutane ring . Its unique structure has led to interest in its potential biological activities. This compound is available from chemical suppliers such as Sigma-Aldrich .

Chemistry

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride serves as a building block in the synthesis of complex organic molecules.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for the development of new antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, concluding that further optimization could enhance its potency against resistant strains.

Anti-inflammatory Effects: This compound has been studied for its anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammation markers in animal models. The proposed mechanism involves modulation of inflammatory cytokines, potentially through inhibition of NF-κB signaling pathways, suggesting it could be beneficial in treating inflammatory diseases. Research on the anti-inflammatory effects of this compound in a murine model of arthritis indicated a reduction in paw swelling and joint destruction, correlating with decreased levels of pro-inflammatory cytokines.

Medicine

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride is under investigation for its potential as a pharmaceutical intermediate in drug development.

Industry

It is used in the production of specialty chemicals and materials.

Chemical Reactions

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
  • Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions. Reagents like halogens and alkylating agents are employed under controlled conditions. The major products formed from these reactions include various substituted pyridinyl derivatives and cyclobutanamine analogs, which can be further utilized in different chemical syntheses.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyridinyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Research and Development Implications

  • Drug Design : The rigid cyclobutane scaffold in 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride offers advantages in conformational restriction for receptor-targeted therapies, contrasting with the more flexible pyrrolidine analog .
  • Material Science : Chlorinated derivatives demonstrate enhanced thermal stability, underscoring the role of substituents in tuning material properties .

Biological Activity

1-(Pyridin-3-yl)cyclobutanamine dihydrochloride is a chemical compound characterized by its molecular formula C9H13Cl2N2. This compound is a derivative of cyclobutanamine, featuring a pyridin-3-yl group attached to the cyclobutane ring. Its unique structure has led to significant interest in its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties

Research indicates that 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Preclinical studies have shown that it can significantly reduce inflammation markers in animal models. The proposed mechanism involves modulation of inflammatory cytokines, potentially through inhibition of NF-kB signaling pathways. This suggests that 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that further optimization could enhance its potency against resistant strains .
  • Research on Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in paw swelling and joint destruction, correlating with decreased levels of pro-inflammatory cytokines .
  • Pharmacokinetic Studies : Pharmacokinetic profiling revealed that 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride has favorable absorption and distribution characteristics, making it a promising candidate for further drug development .

The biological activity of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride is attributed to its interactions with specific molecular targets within cells:

  • Antimicrobial Mechanism : The pyridinyl group is believed to interact with bacterial enzymes involved in cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Mechanism : The compound may inhibit key signaling pathways associated with inflammation, particularly through the inhibition of NF-kB and other transcription factors involved in cytokine production.

Comparison with Similar Compounds

The biological activity of 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride can be compared with other cyclobutanamine derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
1-(Pyridin-2-yl)cyclobutanamineModerateLow
1-(Pyridin-4-yl)cyclobutanamineLowModerate
1-(Pyridin-3-yl)cyclobutanamine dihydrochlorideHighHigh

This table illustrates that 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride exhibits superior biological activity compared to its analogs, making it a valuable subject for further investigation.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)cyclobutanamine dihydrochloride, and how can yield optimization be achieved?

A multi-step synthesis approach is typically employed, involving cyclobutane ring formation followed by pyridinyl group introduction. For example, cyclobutanamine derivatives are often synthesized via [2+2] cycloaddition or alkylation reactions, with subsequent functionalization using coupling agents like Buchwald-Hartwig amination for pyridinyl attachment . Yield optimization requires careful control of reaction parameters (e.g., temperature, solvent polarity) and purification via recrystallization or column chromatography. Structural analogs, such as 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride, suggest that microwave-assisted synthesis may reduce reaction times and improve efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

  • NMR (¹H/¹³C) : To confirm cyclobutane and pyridinyl group connectivity (e.g., δ ~8.5 ppm for pyridinyl protons) .
  • HPLC-MS : For purity assessment and molecular weight verification (e.g., molecular ion peak at m/z ~209.11 for the free base) .
  • X-ray crystallography : To resolve stereochemical ambiguities in the cyclobutane ring .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for related dihydrochloride salts indicate sensitivity to moisture and light. Recommended storage at −20°C under inert gas (argon or nitrogen) minimizes decomposition. Thermal gravimetric analysis (TGA) of analogs like 1-(Pyridin-3-yl)ethanamine dihydrochloride shows decomposition onset at ~150°C, suggesting similar thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies in activity data (e.g., receptor binding affinity) often arise from variations in assay conditions (e.g., pH, buffer composition) or enantiomeric purity. For example, enantioselective interactions of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride with neurotransmitter receptors highlight the need for chiral HPLC to isolate active enantiomers . Meta-analyses of published IC₅₀ values, adjusting for methodological differences, can clarify structure-activity relationships (SAR) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

SAR studies on analogs (e.g., 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride) reveal that:

  • Pyridinyl substitution : 3-Pyridinyl groups enhance binding to serotonin receptors compared to 2- or 4-isomers .
  • Cyclobutane ring size : Smaller rings (e.g., cyclopropane) reduce steric hindrance but may compromise stability . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Q. What experimental designs are optimal for evaluating enantioselective synthesis and biological activity?

Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution. For example, lipase-mediated resolution of 1-(Pyridin-3-yl)ethanamine derivatives achieved >90% enantiomeric excess (ee) . Biological assays should compare enantiomers using dose-response curves to identify stereospecific effects, as seen in studies of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride .

Methodological Considerations

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

Standardize synthesis protocols (e.g., reagent grades, reaction times) and validate purity via orthogonal methods (NMR, HPLC). For example, analogs like 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride showed consistent bioactivity only after implementing strict QC thresholds (>98% purity) .

Q. What in vitro models are suitable for preliminary toxicity screening?

Use hepatic (e.g., HepG2) and renal (e.g., HEK293) cell lines to assess metabolic toxicity. Mitochondrial membrane potential assays (JC-1 staining) and lactate dehydrogenase (LDH) release tests are recommended, as applied to 1-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride .

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